molecular formula C8H5Br2FO B1530021 2',3'-Dibromo-5'-fluoroacetophenone CAS No. 1806294-60-9

2',3'-Dibromo-5'-fluoroacetophenone

Cat. No. B1530021
M. Wt: 295.93 g/mol
InChI Key: YTLBTYOYHABNHX-UHFFFAOYSA-N
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Description

2’,3’-Dibromo-5’-fluoroacetophenone is a chemical compound used in the synthesis of oxabicyclic compounds . It is also used in the enantioselective synthesis of chiral 3-aryl-1-indanone molecules .


Synthesis Analysis

This compound is used in the synthesis of oxabicyclic compounds . It is also involved in the enantioselective synthesis of chiral 3-aryl-1-indanone molecules . Additionally, it reacts with ortho-phenylenediamine derivatives to produce pyrazine derivatives .


Molecular Structure Analysis

The molecular formula of 2’,3’-Dibromo-5’-fluoroacetophenone is C8H6BrFO . It has an average mass of 217.035 Da and a monoisotopic mass of 215.958603 Da .


Chemical Reactions Analysis

2’,3’-Dibromo-5’-fluoroacetophenone undergoes condensation reactions with aldehydes in the presence of SnCl2 or SmI3 to afford α,β-unsaturated ketones . It is also useful in the esterification of carboxylic acids .


Physical And Chemical Properties Analysis

2’,3’-Dibromo-5’-fluoroacetophenone is a liquid at room temperature . It has a molecular weight of 217.04 . The compound is sealed in dry storage at room temperature .

Scientific Research Applications

Fluorescence-Based Technologies

  • Fluorophores for Biomedical Applications : A study reported an efficient route to a new class of fluorophores, indolizino[3,2-c]quinolines, which are synthesized through oxidative Pictet-Spengler cyclization strategy. These compounds demonstrated unique and desirable optical properties, suggesting potential use as fluorescent probes in aqueous systems (Park, Kwon, Lee, & Kim, 2015).

Chemical Synthesis and Properties

  • Polymer Synthesis : Research into the synthesis of high molecular weight poly(2,5-benzophenone) derivatives for proton exchange membranes highlighted the use of activated fluoro aryl groups to generate sulfonated functionalities. These derivatives demonstrated significant proton conductivity (Ghassemi & Mcgrath, 2004).
  • Ortho-CH Activation in Aromatic Ketones : A study explored the reaction of a trihydride-stannyl-osmium(IV) complex with partially fluorinated aromatic ketones, leading to significant advancements in understanding the activation and reaction pathways in these compounds (Esteruelas, Lledós, Oliván, Oñate, Tajada, & Ujaque, 2003).

Radioactive Labeling for Imaging

  • Synthesis for Comparative Imaging : A benzophenone-based labeling compound was synthesized for use in comparative imaging studies, which could be labeled with either F-18 or iodine radioisotopes. This work offers insights into the structural advantages of such molecules for facilitating radioactive labeling (Li, Ding, Gifford, Fowler, & Gatley, 2003).

Safety And Hazards

This compound is classified under GHS07 for safety . It may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-(2,3-dibromo-5-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO/c1-4(12)6-2-5(11)3-7(9)8(6)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLBTYOYHABNHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3'-Dibromo-5'-fluoroacetophenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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